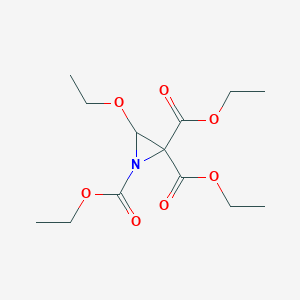

1,2,2-Aziridinetricarboxylic acid, 3-ethoxy-, triethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,2-アジルジントリカルボン酸, 3-エトキシ-, トリエチルエステルは、分子式がC13H21NO7、分子量が303.30834の化学化合物です . この化合物は、3員環構造のひずみにより高い反応性を示すことで知られているアジルジジン系に属しています .

2. 合成方法

1,2,2-アジルジントリカルボン酸, 3-エトキシ-, トリエチルエステルの合成は、通常、制御された条件下でアジルジジン誘導体とエトキシ基およびトリエチルエステル基との反応を伴います。 この化合物の具体的な合成経路と反応条件は広く記載されていませんが、アジルジジン誘導体を合成するための一般的な方法には、求核的開環反応と環化反応があります .

準備方法

The synthesis of 1,2,2-Aziridinetricarboxylic acid, 3-ethoxy-, triethyl ester typically involves the reaction of aziridine derivatives with ethoxy and triethyl ester groups under controlled conditions. The specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for synthesizing aziridine derivatives include nucleophilic ring-opening reactions and cyclization reactions .

化学反応の分析

1,2,2-アジルジントリカルボン酸, 3-エトキシ-, トリエチルエステルは、以下のようなさまざまな化学反応を起こします。

求核的開環反応: アジルジジン環のひずみが高いことから、アミン、アルコール、チオールなどの求核試薬との求核的開環反応を起こしやすくなります.

4. 科学研究への応用

1,2,2-アジルジントリカルボン酸, 3-エトキシ-, トリエチルエステルは、以下のようないくつかの科学研究に応用されています。

科学的研究の応用

1,2,2-Aziridinetricarboxylic acid, 3-ethoxy-, triethyl ester has several scientific research applications, including:

Medicinal Chemistry: Aziridine derivatives have been studied for their potential as anticancer agents due to their ability to alkylate DNA and proteins.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

Biological Studies: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

作用機序

1,2,2-アジルジントリカルボン酸, 3-エトキシ-, トリエチルエステルの作用機序は、アジルジジン環の高いひずみエネルギーによって求核試薬に対する反応性が促進されることに関連しています。 この反応性は、求核的開環反応によってアルキル化生成物が生成されることになります . この化合物は、タンパク質のチオール基を標的にすることができ、タンパク質相互作用や酵素機構の研究に役立ちます .

6. 類似化合物の比較

1,2,2-アジルジントリカルボン酸, 3-エトキシ-, トリエチルエステルは、以下のような他のアジルジジン誘導体と比較することができます。

アジルジジン-2-カルボン酸: 抗がん剤としての可能性がある医薬品化学における使用で知られています.

アジルジジン-2-カルボキサミド: 医薬品化学における応用を持つ別のアジルジジン誘導体です.

アジルジジン-2-カルボキシレート: 有機合成と生物学的研究に使用されています.

1,2,2-アジルジントリカルボン酸, 3-エトキシ-, トリエチルエステルの独自性は、その特定の官能基にあり、他のアジルジジン誘導体とは異なる反応性と応用をもたらします .

類似化合物との比較

1,2,2-Aziridinetricarboxylic acid, 3-ethoxy-, triethyl ester can be compared with other aziridine derivatives such as:

Aziridine-2-carboxylic acid: Known for its use in medicinal chemistry as a potential anticancer agent.

Aziridine-2-carboxamide: Another aziridine derivative with applications in medicinal chemistry.

Aziridine-2-carboxylate: Used in organic synthesis and biological studies.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to other aziridine derivatives .

特性

CAS番号 |

650607-55-9 |

|---|---|

分子式 |

C13H21NO7 |

分子量 |

303.31 g/mol |

IUPAC名 |

triethyl 3-ethoxyaziridine-1,2,2-tricarboxylate |

InChI |

InChI=1S/C13H21NO7/c1-5-18-9-13(10(15)19-6-2,11(16)20-7-3)14(9)12(17)21-8-4/h9H,5-8H2,1-4H3 |

InChIキー |

ZAJGNGBDBNEVMY-UHFFFAOYSA-N |

正規SMILES |

CCOC1C(N1C(=O)OCC)(C(=O)OCC)C(=O)OCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-Butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12609936.png)

![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)-](/img/structure/B12609937.png)

![[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609964.png)

![2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12609967.png)

![N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide](/img/structure/B12609996.png)

![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)

![Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester](/img/structure/B12610004.png)